molecular formula C10H6N2O2 B1283885 4-Cyano-1H-indole-3-carboxylic acid CAS No. 110811-33-1

4-Cyano-1H-indole-3-carboxylic acid

Cat. No.: B1283885
CAS No.: 110811-33-1
M. Wt: 186.17 g/mol
InChI Key: ZQMVSPJYPSBERW-UHFFFAOYSA-N
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Description

4-Cyano-1H-indole-3-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a cyano group at the 4-position and a carboxylic acid group at the 3-position of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

4-Cyano-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Furthermore, this compound can alter metabolic pathways within cells, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain protein kinases, which play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, aldehyde oxidases in plants convert indole derivatives into corresponding carboxylic acids, which play a role in pathogen defense . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, affecting cellular energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of substituted o-iodoaniline with dicarbonyl compounds to form the indole core. The cyano group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group is often introduced through oxidation reactions.

For example, a typical synthetic route might involve:

    Cyclization: Substituted o-iodoaniline reacts with a dicarbonyl compound in the presence of a base and a catalytic amount of copper(I) iodide to form the indole core.

    Nucleophilic Substitution: Introduction of the cyano group using a suitable nucleophile.

    Oxidation: Conversion of a precursor group to the carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of 4-amino-1H-indole-3-carboxylic acid.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

4-Cyano-1H-indole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-1H-indole-4-carboxylic acid
  • 4-Cyano-1H-indole-2-carboxylic acid
  • 3-Cyano-1H-indole-2-carboxylic acid

Uniqueness

4-Cyano-1H-indole-3-carboxylic acid is unique due to the specific positioning of the cyano and carboxylic acid groups, which influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-cyano-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-4-6-2-1-3-8-9(6)7(5-12-8)10(13)14/h1-3,5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMVSPJYPSBERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110811-33-1
Record name 4-cyano-1H-indole-3-carboxylic acid
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